N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-fluorophenyl group and an acetamide side chain bearing a 4-ethylphenyl moiety. The ethyl substituent on the phenyl ring may improve lipophilicity compared to methyl analogs, influencing pharmacokinetic properties such as membrane permeability . Structural analogs of this compound are frequently studied for pharmacological activities, including anti-inflammatory and antiproliferative effects .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-16-5-9-18(10-6-16)25-21(28)14-26-15-27(19-11-7-17(23)8-12-19)22-20(31(26,29)30)4-3-13-24-22/h3-13H,2,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBXHJEDOMDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure may confer significant therapeutic properties.
- Molecular Formula : C22H21FN4O3S
- Molecular Weight : 440.5 g/mol
- CAS Number : 1251707-83-1
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit varying degrees of anticancer activity. For instance:
- Cell Line Studies : Compounds derived from pyrido[2,3-e][1,2,4]thiadiazine have shown moderate to significant activity against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Specifically, studies have demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation in these lines .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HCT-116 | 10.5 | Moderate |
| MCF-7 | 8.0 | Significant |
| HeLa | 12.0 | Moderate |
The proposed mechanism for the anticancer activity of this compound may involve the inhibition of key signaling pathways associated with cell growth and survival. Similar compounds have been shown to disrupt the PD-1/PD-L1 interaction in immune cells, enhancing T-cell activation and potentially leading to increased anti-tumor immunity .
Study on Structural Analogues
A study focusing on the synthesis and evaluation of various pyrido[2,3-e][1,2,4]thiadiazine derivatives highlighted that modifications in the substituents significantly affect their biological activity. The presence of fluorine in the phenyl group was noted to enhance lipophilicity and cellular uptake, which may contribute to increased efficacy against cancer cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies have indicated a reduction in tumor size when administered at specific dosages over a defined period. Further research is necessary to establish optimal dosing regimens and evaluate long-term effects.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide typically involves multi-step reactions that create the desired heterocyclic structure. The compound's molecular formula is , with a molecular weight of approximately 374.4 g/mol. Structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's identity and purity .
Anticancer Properties
Recent studies indicate that derivatives related to this compound exhibit significant anticancer activity. For instance, a related class of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine compounds demonstrated cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the modulation of cellular pathways associated with proliferation and apoptosis.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structural features have been investigated for their anti-inflammatory effects. Research shows that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . For example, specific derivatives have shown IC50 values indicating effective inhibition of COX enzymes.
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to target multiple biological pathways makes it a potential lead compound for developing new therapies for cancer and inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A derivative exhibited promising results in preclinical trials targeting breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Case Study 2 : Another study demonstrated the anti-inflammatory properties of a related compound in animal models of arthritis, leading to reduced swelling and pain.
| Compound Name | Activity Type | Target Cells | IC50 (μM) |
|---|---|---|---|
| Pyrido Derivative | Anticancer | HCT-116 | ~10 |
| Pyrido Derivative | Anticancer | MCF-7 | ~15 |
| Pyrido Derivative | Anti-inflammatory | COX-1 | 11.7 |
| Pyrido Derivative | Anti-inflammatory | COX-2 | 28.39 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazine ring and aromatic substituents participate in nucleophilic substitution reactions. For example, the fluorine atom on the 4-fluorophenyl group can undergo displacement under basic conditions.
Key findings:
-
The electron-withdrawing nature of the 1,1-dioxido group activates the thiadiazine ring for nucleophilic attacks .
-
Substituents on the phenyl rings (e.g., 4-ethylphenyl) influence reaction rates due to steric and electronic effects.
Cyclization and Ring-Opening Reactions
The thiadiazine ring undergoes cyclization or ring-opening under controlled conditions.
Key findings:
-
Ring-opening reactions are facilitated by strong bases, yielding intermediates useful for further functionalization.
-
Oxidative cyclization with Mn(III) acetate introduces new heterocycles, enhancing structural diversity.
Oxidation and Reduction Reactions
The sulfur atom in the thiadiazine ring and the acetamide group are redox-active sites.
| Reaction Type | Conditions | Reagents/Catalysts | Outcome |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), 50°C | AcOH | Further oxidation of the sulfone group to sulfonic acid derivatives. |
| Acetamide Reduction | THF, 0°C | LiAlH₄ | Reduction of the acetamide to a primary amine. |
Key findings:
-
Over-oxidation of the sulfone group is mitigated by using dilute H₂O₂ and acetic acid.
-
LiAlH₄ selectively reduces the acetamide without affecting the thiadiazine ring.
Acid/Base-Mediated Reactions
The compound reacts under acidic or basic conditions to form salts or undergo decomposition.
Key findings:
Comparison with Similar Compounds
4-Ethylphenyl vs. 4-Methylphenyl (Compound P585-2079)
The compound 2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide (P585-2079) shares the pyrido-thiadiazine core but differs in substituents:
4-Fluorophenyl vs. 4-Chlorophenyl (Compound 1 from )
The chlorinated analog 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () demonstrates:
- Electronic Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole moments and alter binding interactions.
- Activity : Chlorophenyl derivatives often exhibit enhanced antiproliferative activity but may suffer from higher toxicity .
Core Heterocycle Variations
Pyrido-Thiadiazine vs. Thiadiazole ()
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the pyrido-thiadiazine core with a dihydrothiadiazole ring:
Imidazothiazole Derivatives ()
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () features an imidazothiazole core:
Pharmacological Activity Comparisons
Anti-Exudative Activity ()
Acetamide derivatives bearing triazole-thioether moieties (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s ethyl group may enhance potency by improving tissue penetration .
Hydrogen Bonding and Crystal Packing
The pyrido-thiadiazine core’s sulfone group enables strong hydrogen bonds (e.g., S=O···H-N), as seen in related structures (). In contrast, thiadiazole analogs rely on weaker C-H···O interactions, reducing crystalline stability . The ethylphenyl group’s steric bulk may disrupt packing efficiency compared to methyl analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide?
- Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For the pyrido-thiadiazine core, cyclocondensation of aminopyridine derivatives with sulfamide precursors under reflux conditions (e.g., in DMF or THF) is common . The acetamide side chain can be introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation). Purification often requires column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates (>95%) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., aromatic peaks for fluorophenyl groups at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 482.12) .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfone and dihydrothiadiazine moieties .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based or radiometric assays (e.g., ATPase activity measured via malachite green phosphate detection) .
- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .
- Solubility and stability : Perform shake-flask solubility tests in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions (37°C, 24h) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to a target protein?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with fluorophenyl groups) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Free energy calculations : Apply MM-PBSA or FEP+ to predict binding energy changes from structural modifications .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response validation : Repeat assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines for IC determination) .
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases (e.g., Eurofins Panlabs® panel) to identify polypharmacology .
- Metabolite analysis : Use LC-MS/MS to detect active metabolites that may contribute to discrepancies in potency .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading, solvent ratio) .
- Flow chemistry : Use microreactors for exothermic steps (e.g., cyclization reactions) to improve yield and safety .
- In-line analytics : Implement PAT tools (e.g., FTIR or Raman probes) for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
